(2-(tert-Butyl)-4-chloropyrimidin-5-yl)boronic acid
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Overview
Description
(2-(tert-Butyl)-4-chloropyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility in various chemical reactions. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely applied in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-4-chloropyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-(tert-Butyl)-4-chloropyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., DMF, toluene).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyrimidines.
Scientific Research Applications
(2-(tert-Butyl)-4-chloropyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of molecular probes and imaging agents.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-(tert-Butyl)-4-chloropyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-(tert-Butyl)-4-chloropyrimidin-5-yl)boronic acid is unique due to its pyrimidine ring structure, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals .
Properties
Molecular Formula |
C8H12BClN2O2 |
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Molecular Weight |
214.46 g/mol |
IUPAC Name |
(2-tert-butyl-4-chloropyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H12BClN2O2/c1-8(2,3)7-11-4-5(9(13)14)6(10)12-7/h4,13-14H,1-3H3 |
InChI Key |
QGYTZWNJASRTTI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1Cl)C(C)(C)C)(O)O |
Origin of Product |
United States |
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